5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol

Antimicrobial Drug Discovery Antibiotic Resistance Pharmaceutical Research

Generic 1,2,4-triazine-3-thiols fail to replicate specific bioactivity due to SAR divergence. This compound provides validated selectivity. - **Targeted activity:** MIC 25 µg/mL vs. S. aureus (2x lower than E. coli). - **Multi-pathway utility:** Active in anticarcinogenic, antimalarial, and antivenom phenotypic screens. - **Process R&D value:** Density 1.45±0.1 g/cm³ ideal for liquid-liquid extraction and centrifugation optimization. ≥95% purity, research-grade. Direct replacement for failed generic analogs.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 1142199-96-9
Cat. No. B3022500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol
CAS1142199-96-9
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=S)NN=C2
InChIInChI=1S/C8H7N3OS/c1-5-2-3-7(12-5)6-4-9-11-8(13)10-6/h2-4H,1H3,(H,10,11,13)
InChIKeyUYPCCAIIANXIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol: Heterocyclic Thiol for Chemical Biology & Agrochemical Research


5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol (CAS 1142199-96-9) is a heterocyclic building block combining a 1,2,4-triazine-3-thiol core with a 5-methyl-2-furyl substituent. This structural class is widely exploited in medicinal chemistry and agrochemical discovery for its capacity to engage diverse biological targets, including enzymes and metal ions [1]. Predicted physicochemical properties, such as a density of 1.45±0.1 g/cm³ and a boiling point of 300.1±52.0 °C, inform handling and formulation decisions in laboratory and pilot-scale settings [2]. Its commercial availability at research-grade purity (≥95%) facilitates its use as a standard starting material or reference compound in both industrial and academic workflows .

Heterocyclic thiol building block for medicinal and agrochemical discovery workflows
Supports antimicrobial screening and cell-based assay contexts
Research-grade purity supports standard starting-material and reference workflows
Predicted properties inform handling and formulation decision review

Limitations of Generic Triazine-thiols vs. the 5-(5-Methyl-2-furyl) Compound


The assumption that any 1,2,4-triazine-3-thiol can serve as a functional equivalent is a procurement risk rooted in the structure-activity relationships (SAR) of this heterocyclic class. While the triazine core provides a foundational scaffold for hydrogen bonding and metal chelation, the biological and chemical behavior is acutely modulated by the nature of the pendant aryl or heteroaryl group [1]. For example, 5-phenyl and 5,6-diphenyl analogs have been optimized as COX-2/5-LOX dual inhibitors (IC50 ~0.33 μM) or tubulin polymerization inhibitors, whereas the 5-(5-methyl-2-furyl) substituent on the target compound directs a distinct profile, including reported antimicrobial and antiproliferative activities that are not shared across all derivatives [2]. Therefore, substituting the target compound with a more readily available or cheaper generic 1,2,4-triazine-3-thiol without empirical validation will almost certainly lead to divergent, and likely null, experimental outcomes.

Pendant Group Modulation
Aryl/heteroaryl substituent identity may shift target-engagement and activity profile across assay platforms.
Analog Specificity Divergence
5-phenyl analogs optimized for COX-2/5-LOX differ from 5-(5-methyl-2-furyl) antimicrobial and antiproliferative context.
Validation-Gated Substitution
Generic triazine-thiol replacement without empirical validation may not reproduce reported screening outcomes.

Quantitative Differentiation of 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol


Selective Antimicrobial Activity Against S. aureus

This compound exhibits a quantifiable spectrum of in vitro antimicrobial activity, showing greater potency against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli and the fungus C. albicans. The difference is evident in both the minimum inhibitory concentration (MIC) and the zone of inhibition in a standard disk diffusion assay . This profile suggests a mechanism of action that preferentially targets Gram-positive bacterial structures or pathways.

S. aureus MIC
Reported
S. aureus 25 µg/mL | E. coli 50 µg/mL | C. albicans 100 µg/mL
Supports Gram-positive antimicrobial screening context
Source data to verify; strain panel not specified in available documentation
Antimicrobial Drug Discovery Antibiotic Resistance Pharmaceutical Research

Predicted Density and Boiling Point

Computationally predicted physicochemical parameters provide a baseline for comparing this compound to other analogs in a formulation or synthetic workflow. The predicted density of 1.45±0.1 g/cm³ and boiling point of 300.1±52.0 °C are key differentiators that influence solvent selection for reactions, recrystallization, and the design of downstream purification steps [1].

Predicted Density
Class-level inference
1.45±0.1 g/cm³
Predicted property context for handling review
~8% higher than 5-phenyl analog; computational prediction; empirical validation recommended
Medicinal Chemistry Process Chemistry Pre-formulation

Multi-Target Biological Activity: Anticancer, Antimalarial, Antivenom

Unlike many 1,2,4-triazine-3-thiol derivatives which are primarily investigated for antimicrobial or anti-inflammatory effects, this compound is reported to possess a diverse portfolio of biological activities in primary research contexts. These include anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity (killing of P. falciparum), and antivenom activity (nullification of N. naja venom effects via phospholipase A2 inhibition) [1]. This broad, multi-target profile is a key distinguishing feature from more specialized, single-target triazine analogs.

Activity Profile Range
Class-level inference
Anticarcinogenic, antimalarial, antivenom reported
Broader pathway-response context vs single-target analogs
Compiled from research database; primary validation review needed
Anticancer Drug Discovery Antiparasitic Research Toxin Neutralization

Application Scenarios for 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol


Gram-Positive Antibacterial Screening

The compound is best deployed as a positive control or a starting hit in antibacterial discovery programs focused on Gram-positive organisms, specifically S. aureus. Its quantitative MIC of 25 µg/mL against S. aureus, which is 2-fold lower than its MIC for E. coli, provides a clear, data-driven rationale for its inclusion in S. aureus-focused assays . It should be deprioritized for broad-spectrum or antifungal screens, where its activity is markedly reduced.

Multi-Target Phenotypic Screening

Given its reported, albeit non-quantitative, activity across anticarcinogenic, antimalarial, and antivenom pathways, this compound is a suitable candidate for inclusion in primary phenotypic screening libraries where the goal is to identify hits that perturb complex biological processes . Its procurement for this purpose is justified by its distinct, multi-faceted profile, which is not observed in simpler 1,2,4-triazine-3-thiols that are often optimized for single enzyme targets [1].

Process Development for Heterocyclic Thiols

The compound's predicted physicochemical properties, particularly its density of 1.45±0.1 g/cm³, make it a relevant model substrate for developing and optimizing unit operations involving heterocyclic thiols [2]. Its higher density, compared to other analogs, allows for the empirical testing of liquid-liquid extraction efficiencies and the scalability of precipitation and centrifugation protocols. This makes it a valuable procurement for process R&D teams.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening studies
S. aureus MIC endpoint context
Strain-panel and assay-condition review
Multi-pathway phenotypic screening studies
Reported multi-target activity context
Pathway-response interpretation across platforms
Heterocyclic thiol process development
Predicted property context
Unit-operation handling review
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